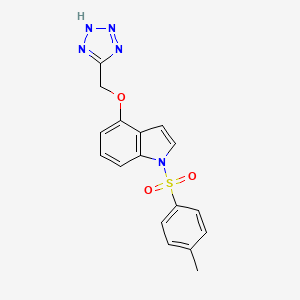![molecular formula C18H15NO B3137438 N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide CAS No. 439095-65-5](/img/structure/B3137438.png)
N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide
Vue d'ensemble
Description
“N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide” is a chemical compound with the CAS Number: 439095-65-5. It has a molecular weight of 261.32 and its IUPAC name is the same as the given name .
Physical and Chemical Properties This compound is a solid in its physical form . The InChI code for this compound is 1S/C18H15NO/c20-18(16-10-11-16)19-17-12-8-15(9-13-17)7-6-14-4-2-1-3-5-14/h1-5,8-9,12-13,16H,10-11H2,(H,19,20) .
Applications De Recherche Scientifique
Radical Cyclizations in Organic Synthesis
Radical cyclizations are pivotal for constructing carbo- and heterocyclic compounds, including natural products and therapeutically important materials. N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide can be utilized in these cyclizations, facilitating the synthesis of complex structures. The control over regiochemistry in these reactions is crucial, with factors such as reaction temperature and the nature of radical precursors playing significant roles. These cyclizations can lead to the development of novel compounds with potential therapeutic applications (H. Ishibashi & O. Tamura, 2004).
Medicinal Chemistry and Drug Development
The structure of this compound can be modified to enhance pharmacokinetic and pharmacodynamic properties. Its cyclopropane moiety, in particular, imposes conformational rigidity on the molecules, potentially increasing metabolic stability and extending therapeutic action. This feature is advantageous in the synthesis and structure-activity relationship studies of pharmacologically active compounds, enabling the development of new drugs with improved efficacy and safety profiles (I. Novakov et al., 2018).
Enzymatic Reactions and Mechanistic Studies
The compound’s unique structure makes it a suitable substrate for studying enzyme-catalyzed reactions, including those involving radical or cationic intermediates. By tracing the origin of oxygen atoms incorporated during enzymatic catalysis, researchers can elucidate the mechanisms underlying these reactions. Such studies contribute to a deeper understanding of enzyme function and may inform the design of enzyme inhibitors or activators for therapeutic use (L. Moe & B. Fox, 2005).
Safety and Hazards
The safety information available indicates that this compound has been classified under GHS07. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(16-10-11-16)19-17-12-8-15(9-13-17)7-6-14-4-2-1-3-5-14/h1-5,8-9,12-13,16H,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUQHBBFRNSREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217528 | |
| Record name | N-[4-(2-Phenylethynyl)phenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-65-5 | |
| Record name | N-[4-(2-Phenylethynyl)phenyl]cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(2-Phenylethynyl)phenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis[(4-trimethylsiloxy)phenyl]propane](/img/structure/B3137358.png)

![7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3137365.png)

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,5,6,7-tetrahydroindol-4-one](/img/structure/B3137376.png)
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3137381.png)
![2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B3137387.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B3137392.png)
![N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N'-phenylurea](/img/structure/B3137403.png)
![4-(2-fluorophenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3137411.png)



![N,N-dimethyl-N'-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea](/img/structure/B3137461.png)
